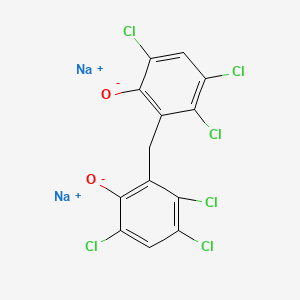
2,2'-Methylenebis(3,4,6-trichlorophenol) disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexachlorophene disodium is a chlorinated bisphenol antiseptic compound known for its bacteriostatic properties against Gram-positive organisms. It is primarily used in soaps, creams, and various skin disorder preparations . The compound is a white, odorless solid, although commercial samples may appear off-white with a slightly phenolic odor .
Preparation Methods
Hexachlorophene disodium is synthesized through the condensation of 2,4,5-trichlorophenol with formaldehyde in the presence of sulfuric acid. The reaction is carried out under controlled acid concentration conditions, typically between 80% to 92% sulfuric acid, at temperatures ranging from 5°C to 75°C . This process ensures the formation of the desired hexachlorophene compound with minimal byproducts.
Chemical Reactions Analysis
Hexachlorophene disodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert hexachlorophene disodium into less chlorinated derivatives.
Substitution: The compound can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hexachlorophene disodium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its effects on bacterial cell membranes and its potential use as an antibacterial agent.
Industry: It is utilized in agriculture as a soil fungicide, plant bactericide, and acaricide.
Mechanism of Action
The primary mechanism of action of hexachlorophene disodium involves the inhibition of the membrane-bound part of the electron transport chain, specifically respiratory D-lactate dehydrogenase. This inhibition leads to leakage, protoplast lysis, and inhibition of respiration in bacterial cells . Additionally, hexachlorophene disodium acts as a potent activator of the KCNQ1/KCNE1 potassium channel, stabilizing the channel in an open state and rescuing loss-of-function mutants .
Comparison with Similar Compounds
Hexachlorophene disodium is part of the diphenylmethane class of compounds, which includes other chlorinated bisphenols such as bromochlorophene and dichlorophene . Compared to these similar compounds, hexachlorophene disodium is unique due to its specific bacteriostatic properties and its ability to act as a potassium channel activator. Other compounds in this class may have different antibacterial spectra or lack the ability to activate potassium channels.
Similar Compounds
- Bromochlorophene
- Dichlorophene
- Triclosan
These compounds share structural similarities but differ in their specific applications and mechanisms of action.
Properties
CAS No. |
3247-34-5 |
|---|---|
Molecular Formula |
C13H4Cl6Na2O2 |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
disodium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate |
InChI |
InChI=1S/C13H6Cl6O2.2Na/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;;/h2-3,20-21H,1H2;;/q;2*+1/p-2 |
InChI Key |
UQWJZQUQIILWBP-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)[O-])[O-])Cl.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,5S)-2-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B10827195.png)
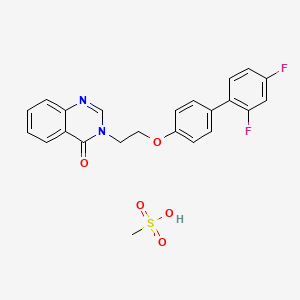




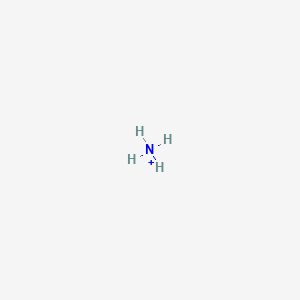

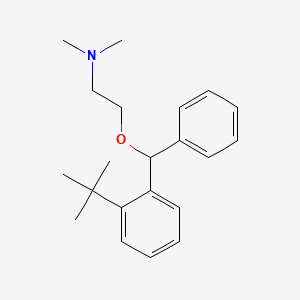

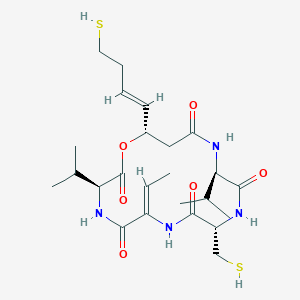
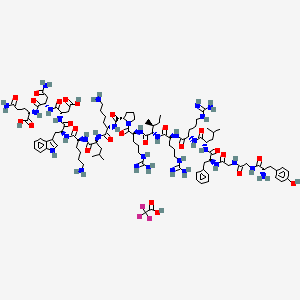

![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B10827290.png)
